molecular formula C8H5KN2O2S B3073409 Potassium 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 1017488-71-9

Potassium 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B3073409
CAS No.: 1017488-71-9
M. Wt: 232.3 g/mol
InChI Key: PUHVJZUDWJGXCF-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Potassium 2-amino-1,3-benzothiazole-6-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block voltage-dependent calcium channels, leading to a decrease in cytosolic calcium levels . Additionally, it inhibits the activity of sodium channels and modulates potassium channels, which may be responsible for its physiological effects . These interactions highlight the compound’s potential in regulating ion channel activities and influencing cellular signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By blocking voltage-dependent calcium channels, it reduces cytosolic calcium levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit sodium channels and modulate potassium channels further influences cell function, potentially affecting processes such as neurotransmission, muscle contraction, and hormone secretion . These cellular effects underscore the compound’s potential in modulating critical physiological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with ion channels and other biomolecules. By binding to voltage-dependent calcium channels, the compound blocks the influx of calcium ions, leading to a decrease in cytosolic calcium levels . This inhibition can affect various downstream signaling pathways and cellular processes. Additionally, the compound’s modulation of sodium and potassium channels further influences ion homeostasis and cellular function . These molecular interactions highlight the compound’s potential in regulating ion channel activities and influencing cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on ion channels over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound may also result in changes in cellular function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s inhibitory effects on ion channels are dose-dependent, with higher doses resulting in more pronounced effects . High doses of the compound may also lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with ion channels and other biomolecules can influence metabolic flux and metabolite levels, potentially affecting cellular energy production and other metabolic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, potentially influencing its overall efficacy and safety.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzothiazole derivatives, including potassium 2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various methods. One common approach involves the reaction of substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid (CH₃COOH) . Another method includes the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as nano-BF₃/SiO₂, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its combination of an amino group, a carboxylate group, and a benzothiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

potassium;2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.K/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHVJZUDWJGXCF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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